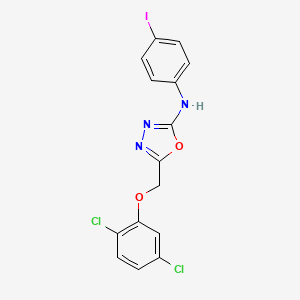
1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- is a complex organic compound that belongs to the class of oxadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For this specific compound, the synthetic route might involve:
Formation of the hydrazide: Reacting an appropriate ester with hydrazine hydrate.
Cyclization: Treating the hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Functionalization: Introducing the 2,5-dichlorophenoxy and 4-iodophenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution could replace halogen atoms with other functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Applications in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole derivatives: Other compounds in this class with different substituents.
Phenoxy derivatives: Compounds with similar phenoxy groups.
Iodophenyl derivatives: Compounds with similar iodophenyl groups.
Uniqueness
The uniqueness of 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.
特性
CAS番号 |
40056-76-6 |
|---|---|
分子式 |
C15H10Cl2IN3O2 |
分子量 |
462.1 g/mol |
IUPAC名 |
5-[(2,5-dichlorophenoxy)methyl]-N-(4-iodophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10Cl2IN3O2/c16-9-1-6-12(17)13(7-9)22-8-14-20-21-15(23-14)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,21) |
InChIキー |
YOJXNRKAMMIHLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NN=C(O2)COC3=C(C=CC(=C3)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
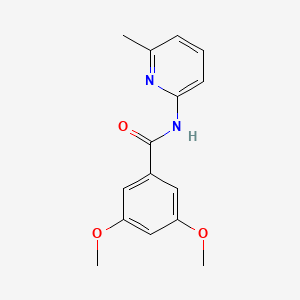

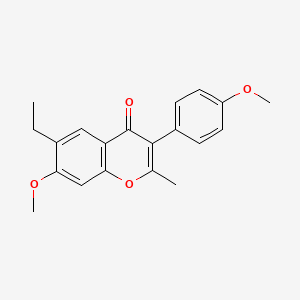
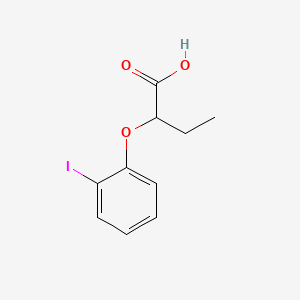
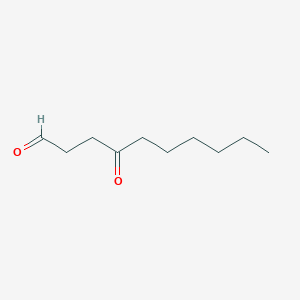
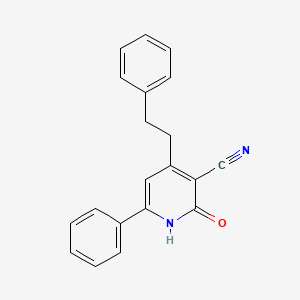
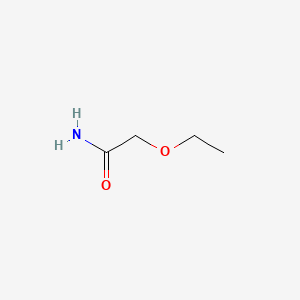

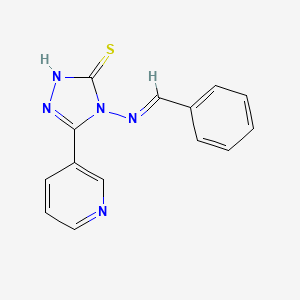
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

